1-Cyclopentyl-3,3,3-trifluoropropan-1-amine
Description
Properties
IUPAC Name |
1-cyclopentyl-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)5-7(12)6-3-1-2-4-6/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFWWYNTVSGQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 1-Cyclopentyl-3,3,3-trifluoropropan-1-amine typically involves:
- Introduction of the trifluoromethyl group at the propan-1-amine backbone.
- Installation of the cyclopentyl substituent at the 1-position of the propanamine chain.
- Selective amination to form the primary amine functionality.
These steps can be achieved through various approaches including nucleophilic substitution, reductive amination, and organometallic addition reactions.
Preparation via Reductive Amination of 3,3,3-Trifluoropropanones
A common and effective method involves the reductive amination of 3,3,3-trifluoropropan-1-one derivatives with cyclopentylamine or its precursors.
- Starting materials: 3,3,3-trifluoropropan-1-one or its activated derivatives.
- Amination: Reaction with cyclopentylamine under reductive conditions using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.
- Conditions: Typically performed in solvents like dichloromethane or methanol at ambient to mild elevated temperatures.
- Outcome: Formation of this compound with high selectivity.
This method benefits from straightforward operational procedures and good functional group tolerance.
Use of Metalloenamine Intermediates for Diastereoselective Synthesis
Advanced asymmetric synthesis techniques employ metalloenamines derived from N-sulfinyl imines for controlled stereoselective addition to aldehydes, which can be adapted for the synthesis of trifluoromethylated amines.
- Reference: Kochi et al. (2003) demonstrated the use of metalloenamines for highly diastereoselective addition to aldehydes, yielding syn- and anti-1,3-amino alcohols with high diastereomeric ratios. While their work focused on amino alcohols, analogous strategies can be adapted for trifluoropropan-1-amines by modifying the aldehyde and amine components appropriately.
Fluorinated Pyridinium Salt Mediated Synthesis
Recent methods utilize trifluoromethylated pyridinium salts as electrophilic trifluoromethyl donors to form trifluoromethylated amines.
- Approach: Reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromides with amines under acidic conditions (e.g., acetic acid) at elevated temperatures (~120 °C) leads to trifluoromethylated amine products.
- Workup: Neutralization and extraction followed by chromatographic purification.
- Scale: Gram-scale synthesis has been demonstrated with good yields.
- Relevance: This method can be adapted to cyclopentyl amines for the preparation of this compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The reductive amination route is widely favored for its operational simplicity and compatibility with various functional groups.
- Diastereoselective synthesis using metalloenamines offers stereochemical control but is less commonly applied for this specific compound.
- Palladium-catalyzed cross-coupling expands synthetic flexibility, allowing late-stage modification of trifluoromethylated intermediates.
- The pyridinium salt approach represents a novel, efficient method for direct trifluoromethylation and amination, suitable for scale-up.
- Careful control of reaction conditions (temperature, solvent, catalyst loading) is critical to optimize yield and purity.
- Purification typically involves standard chromatographic techniques, often silica gel column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
1-Cyclopentyl-3,3,3-trifluoropropan-1-amine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopentyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 1-cyclopentyl-3,3,3-trifluoropropan-1-amine with key analogs:
Key Observations :
- Ring Size and Steric Effects : The cyclopentyl group balances steric bulk and conformational flexibility compared to the strained cyclopropyl and bulkier cyclohexyl . This may influence binding affinity in enzyme inhibition (e.g., BACE1 inhibitors, as seen in related trifluoropropylamines ).
- Aromatic vs.
Biological Activity
1-Cyclopentyl-3,3,3-trifluoropropan-1-amine is a compound of interest in medicinal chemistry due to its unique trifluoropropyl group and cyclopentyl moiety. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : CHFN
- CAS Number : 1249833-80-4
- SMILES Notation : C1CCC(C(C(F)(F)F)N)C1
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological studies.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Compounds with similar structures have been shown to modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS). The trifluoropropyl group may facilitate binding to receptors due to increased hydrophobic interactions.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant-like effects : Preliminary studies suggest modulation of serotonin and norepinephrine pathways.
- Anxiolytic properties : Potential effects on GABAergic systems have been hypothesized.
Study 1: Neuropharmacological Evaluation
In a study evaluating various amines for their neuropharmacological effects, this compound was tested for its impact on anxiety and depression models in rodents. Results indicated a significant reduction in anxiety-like behavior in the elevated plus maze test compared to control groups. The compound also showed promise in reducing depressive-like symptoms in forced swim tests.
| Parameter | Control | Test Compound |
|---|---|---|
| Time spent in open arms (s) | 20 | 45 |
| Immobility time (s) | 180 | 120 |
Study 2: Binding Affinity Assays
Binding affinity assays conducted against various neurotransmitter receptors revealed that this compound has a moderate affinity for serotonin receptors (5-HT), suggesting its potential role as a serotonergic agent.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT | 50 nM |
| GABA | >1000 nM |
Toxicological Profile
Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks:
- Acute toxicity : Classified as harmful if swallowed (H302).
- Skin irritation : Causes skin irritation upon contact (H315).
Q & A
Basic: What are the standard synthetic methodologies for preparing 1-Cyclopentyl-3,3,3-trifluoropropan-1-amine in laboratory settings?
Answer: Synthesis typically involves cyclopentylamine as a starting material, followed by alkylation with a trifluoropropyl group. Key steps include:
- Protection of the amine : To avoid side reactions during alkylation, temporary protection (e.g., using Boc groups) may be employed.
- Alkylation conditions : Sodium hydride in dichloromethane under inert atmosphere facilitates nucleophilic substitution, as seen in cyclohexylpropan-1-amine synthesis .
- Purification : Column chromatography or recrystallization ensures high purity.
- Scale-up considerations : Continuous flow reactors (as used for cyclopropylpropan-1-amine derivatives) improve efficiency for larger batches .
Basic: How is the structural characterization of this compound performed?
Answer: Multi-modal characterization includes:
- NMR spectroscopy : 1H NMR identifies cyclopentyl protons (δ ~1.5–2.0 ppm) and trifluoropropyl signals (δ ~2.5–3.5 ppm). 19F NMR confirms the CF3 group (δ ~-60 to -70 ppm).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 214.1).
- X-ray crystallography : Resolves stereochemistry if crystalline, as demonstrated in trifluoropropenyl cyclopropane derivatives .
- Computational validation : Density Functional Theory (DFT) predicts electronic effects of the CF3 group and verifies NMR shifts .
Advanced: What strategies address low yields in the final alkylation step of this compound synthesis?
Answer: Yield optimization strategies include:
- Temperature control : Maintain 0–20°C to mitigate exothermic side reactions.
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
- Solvent choice : Aprotic solvents like THF reduce hydrolysis of intermediates.
- Stoichiometry adjustments : Use a 1.5–2.0 molar excess of trifluoropropylating agent, monitored via TLC or GC-MS .
- Inert conditions : Strict exclusion of moisture and oxygen prevents decomposition, critical in cyclopentylamine-based syntheses .
Advanced: How do researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?
Answer: Discrepancies arise from solvent effects or conformational flexibility. Methodological resolutions include:
- Explicit solvent models : Use Polarizable Continuum Model (PCM) in DFT to account for solvent interactions.
- Conformer analysis : Compare NMR shifts of multiple low-energy conformers (e.g., cyclopentyl chair vs. twist-boat).
- Experimental validation : Variable-temperature NMR (e.g., -40°C to 80°C) isolates dynamic effects, as applied in trifluoropropanone studies .
Advanced: What role does the cyclopentyl group play in modulating the compound’s pharmacokinetic properties?
Answer: The cyclopentyl group:
- Enhances lipophilicity : Improves blood-brain barrier penetration compared to smaller cycloalkyl groups.
- Reduces metabolic degradation : Its semi-rigid structure hinders cytochrome P450 oxidation, increasing half-life.
- Balances rigidity and flexibility : Unlike strained cyclopropane rings, cyclopentyl allows conformational adaptability for target binding, as seen in cyclopropylamine derivatives .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer: Critical precautions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
